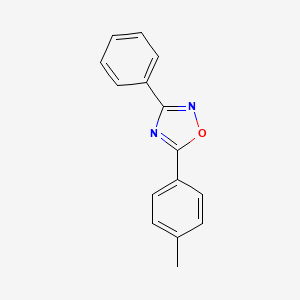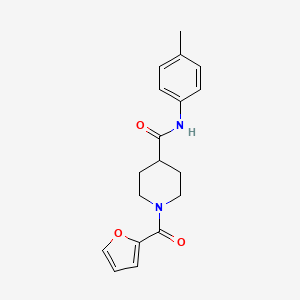![molecular formula C15H20N2O2 B5328016 8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328016.png)
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane, also known as XE991, is a potassium channel blocker that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several studies, leading to increased interest in its mechanism of action and potential future directions for research.
Mecanismo De Acción
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane is a potent blocker of the Kv7 family of potassium channels, which are important regulators of neuronal excitability and cardiac function. By blocking these channels, this compound can alter the electrical activity of cells and tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and tissue being studied. In neurons, this compound has been shown to decrease the firing rate of action potentials and increase the duration of the afterhyperpolarization, leading to decreased excitability. In cardiac tissue, this compound has been shown to prolong the action potential duration and increase the refractory period, leading to potential therapeutic applications for arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane has several advantages for use in scientific research, including its potency and specificity for the Kv7 potassium channels, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research involving 8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane. One area of interest is the development of new therapeutics for neurological disorders such as epilepsy and Parkinson's disease. Another potential area of research is the use of this compound as a tool for studying the Kv7 potassium channels and their role in various physiological processes. Additionally, this compound may have potential applications in cancer research and cardiovascular disease research, which could lead to the development of new treatments for these conditions.
Métodos De Síntesis
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with ethyl acrylate, followed by a series of chemical reactions to form the final product. The synthesis process has been well-documented in several scientific publications.
Aplicaciones Científicas De Investigación
8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential use in a variety of scientific research applications, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, this compound has been shown to block specific potassium channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. In cardiovascular disease research, this compound has been studied for its potential use in treating arrhythmias.
Propiedades
IUPAC Name |
(6-methylpyridin-2-yl)-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-4-2-5-13(16-12)14(18)17-9-7-15(8-10-17)6-3-11-19-15/h2,4-5H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQCTODBSQWWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327945.png)
![methyl 1-{(3S,5S)-5-[(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5327946.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327950.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327957.png)
![1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5327972.png)

![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1-pyrrolidinyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328010.png)
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)
